molecular formula C19H24N4O2 B2928725 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide CAS No. 1797656-55-3

3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Cat. No.: B2928725
CAS No.: 1797656-55-3
M. Wt: 340.427
InChI Key: GYHGMCXEMBXIRZ-UHFFFAOYSA-N
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Description

3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a chemical compound supplied for research and development purposes. It has a molecular formula of C19H24N4O2 and a molecular weight of 340.42 g/mol . The compound is identified by CAS Number 1797656-55-3 . Structurally, it belongs to a class of benzamide derivatives. While specific biological data for this exact molecule is limited in the public domain, related 4-methoxy-3-(piperidin-4-yl) benzamide compounds have been investigated in scientific research for their potential as inhibitors of the presynaptic choline transporter (CHT), a key protein in cholinergic signaling . This suggests potential research applications in the study of neurological pathways. The compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit your laboratory needs, from 1mg to 100mg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-11-16(22-19(21-14)23-9-4-3-5-10-23)13-20-18(24)15-7-6-8-17(12-15)25-2/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHGMCXEMBXIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the pyrimidinyl intermediate. This is achieved by reacting 6-methyl-2-chloropyrimidine with piperidine under reflux conditions in the presence of a base such as potassium carbonate. The reaction yields 6-methyl-2-(piperidin-1-yl)pyrimidine.

  • Methoxylation of Benzamide: : In a separate step, 3-methoxybenzoyl chloride is prepared by reacting 3-methoxybenzoic acid with thionyl chloride. The resulting 3-methoxybenzoyl chloride is then reacted with the pyrimidinyl intermediate in the presence of a base such as triethylamine to form the final product, 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide.

  • Reduction: : The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine, yielding 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzylamine.

  • Substitution: : The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone.

Major Products

Scientific Research Applications

3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide has a wide range of scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

  • Biology: : In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of related compounds.

  • Medicine: : The compound’s potential pharmacological properties make it a candidate for drug development. It is investigated for its activity against specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

  • Industry: : In industrial applications, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table highlights structural similarities and differences between the target compound and related molecules from the evidence:

Compound Name / ID Core Structure Substituents Biological Activity (If Reported) Reference
Target Compound Benzamide + pyrimidine - 3-OCH₃, 2-piperidinyl, 6-CH₃ on pyrimidine Not explicitly stated -
6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid () Pyrimidine + carboxylic acid - 6-CH₃, 2-piperidinyl, 4-COOH Intermediate for drug synthesis
N-{5-[2-(Methylamino)pyrimidin-4-yl]-2-oxo-1,2-dihydropyridin-3-yl}-4-(piperidin-1-yl)benzamide () Benzamide + pyrimidine + pyridinone - 4-piperidinyl, 2-oxo-pyridinone linkage Kinase inhibition (implied by structural similarity)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Pyrimidine - 4-CH₃, 6-piperidinyl, 2-NH₂ Crystal structure studied for drug design
Imatinib Meta-methyl-piperazine Impurity () Benzamide + pyrimidine - 3-[(4-methylpiperazinyl)methyl], 4-methylphenyl, 4-pyridinylpyrimidinyl Kinase inhibitor impurity
Key Observations:
  • Piperidine vs. Piperazine : The target compound’s piperidin-1-yl group () contrasts with the 4-methylpiperazinyl group in , which may alter solubility and target affinity due to increased basicity .
  • Functional Groups : The 3-methoxybenzamide in the target compound is distinct from the carboxylic acid in , suggesting differences in polarity and metabolic stability .

Pharmacological and Biochemical Insights

  • Anti-Inflammatory Potential: reports benzamide derivatives with imidazopyridine groups showing anti-inflammatory activity, suggesting the target’s methoxy and pyrimidine groups may confer similar properties .
  • Kinase Inhibition : and involve benzamide-pyrimidine hybrids targeting kinases (e.g., Bcr-Abl in Imatinib analogs), implying the target compound could modulate kinase pathways .
  • Leukotriene Antagonism: describes fluorinated benzamides as leukotriene antagonists, contrasting with the target’s non-fluorinated structure but underscoring the benzamide scaffold’s versatility .

Biological Activity

3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a methoxy group, a piperidinyl moiety, and a pyrimidinyl ring. This compound's potential biological activities are being explored for various therapeutic applications, including cancer treatment and neurological disorders.

Chemical Structure and Properties

The IUPAC name for this compound is 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide, with the molecular formula C19H24N4O2C_{19}H_{24}N_{4}O_{2} and a molecular weight of 340.4 g/mol. The structure is characterized by:

Feature Description
Methoxy GroupPresent at the para position of the benzene ring
Piperidinyl GroupAttached to a methyl-substituted pyrimidine
Amide BondConnects the benzene ring to the pyrimidine moiety

Synthesis

The synthesis of this compound typically involves several steps, starting from 6-methyl-2-chloropyrimidine and piperidine. The reaction conditions often include refluxing in the presence of a base like potassium carbonate, leading to the formation of the desired intermediate structures before final assembly into the target compound.

The biological activity of 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Some derivatives have shown promise as potential anticancer agents by inhibiting tumor cell proliferation and promoting apoptosis in various cancer cell lines .
  • Neurological Effects: The piperidine component suggests potential applications in treating central nervous system disorders, possibly acting as a local anesthetic or antiarrhythmic agent .

In Vitro Studies

A study utilizing high-throughput screening identified related benzamide derivatives that displayed selective inhibition against specific targets such as choline transporters. This highlights the potential for similar compounds to exhibit targeted biological activity based on structural modifications .

In Silico Predictions

Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers have predicted that derivatives of piperidine can affect various biological systems, indicating their potential as therapeutic agents across multiple medical fields .

Q & A

Q. What are the optimal synthetic routes for 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide, considering multi-step reaction efficiency and purification challenges?

  • Methodological Answer : Multi-step synthesis typically involves coupling a pyrimidine derivative with a benzamide precursor. For example, piperidine-containing pyrimidines can be synthesized via nucleophilic substitution of chloropyrimidine intermediates with piperidine, followed by reductive amination or coupling with benzoyl chloride derivatives . Key steps include:
  • Dehydration : Use of thionyl chloride or similar agents to eliminate hydroxyl groups during intermediate formation .
  • Reduction : Catalytic hydrogenation or ammonium formate/Pd-C systems to reduce double bonds or remove protective groups .
  • Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate high-purity products .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy at C3, piperidinyl at pyrimidine C2) and assess purity. Aromatic protons in the benzamide moiety typically appear as multiplets between δ 7.0–8.0 ppm, while piperidine protons resonate as broad singlets (δ 1.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 383.19) and detects synthetic byproducts .
  • IR Spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}) confirm functional groups .

Q. What are the critical parameters for ensuring purity and stability during storage of this benzamide derivative?

  • Methodological Answer :
  • Storage Conditions : Lyophilized solids stored at -20°C in inert atmospheres (argon) to prevent hydrolysis of the amide bond .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products. Purity >95% is recommended for biological assays .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for derivatives of this compound to enhance target binding affinity?

  • Methodological Answer :
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide moiety to enhance metabolic stability and lipophilicity, as seen in similar pyrimidine derivatives .
  • Piperidine Substitution : Replace piperidine with morpholine or azetidine to alter steric effects and hydrogen-bonding capacity. Evaluate changes via radioligand binding assays (e.g., mGlu1 receptor studies) .
  • Computational Docking : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., kinases) and prioritize derivatives for synthesis .

Q. How can in vitro and in vivo models be designed to evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 metabolism .
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction available for target interaction .
  • In Vivo PK :
  • Rodent Studies : Administer via IV/PO routes, collect plasma samples over 24h, and quantify using LC-MS/MS. Key parameters: T1/2T_{1/2}, CmaxC_{\text{max}}, bioavailability .
  • Tissue Distribution : Radiolabel the compound (e.g., 11C^{11}C) for PET imaging to monitor brain penetration, as demonstrated for mGlu1-targeting benzamides .

Q. What computational approaches are effective in predicting the binding interactions between this compound and potential enzyme targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., BTK kinase) using AMBER or GROMACS. Analyze hydrogen-bond networks and hydrophobic contacts .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of derivatives with modified substituents (e.g., methyl vs. ethyl groups on pyrimidine) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at pyrimidine N1) using Schrödinger Phase to guide lead optimization .

Q. How can researchers address discrepancies in biological activity data observed across different assay systems for this compound?

  • Methodological Answer :
  • Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm results. For example, autoradiography (in vitro) and PET imaging (in vivo) showed consistent mGlu1 receptor targeting in one study .
  • Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as activity may vary in Tris vs. HEPES buffers .
  • Cell Line Selection : Compare results in recombinant vs. endogenous expression systems (e.g., HEK293 vs. primary neurons) to rule out artifactual interactions .

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